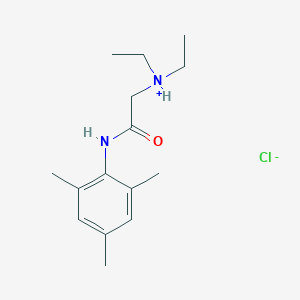

2-(Diethylamino)-N-mesitylacetamide hydrochloride

Description

Propriétés

IUPAC Name |

2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOGJYYOMPUGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045702 | |

| Record name | Trimecaine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027-14-1 | |

| Record name | Mesocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimecaine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-(Diethylamino)-N-mesitylacetamide hydrochloride (Trimecaine hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diethylamino)-N-mesitylacetamide hydrochloride, more commonly known as Trimecaine hydrochloride, is an amide-type local anesthetic and class Ib antiarrhythmic agent. Its clinical efficacy in inducing localized numbness and managing cardiac arrhythmias stems from its primary mechanism of action: the blockade of voltage-gated sodium channels. This action inhibits the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Trimecaine's pharmacological effects, details the experimental protocols for its characterization, and presents available comparative data to contextualize its activity. While specific quantitative data on the interaction of Trimecaine with various ion channel subtypes is limited in publicly available literature, this guide extrapolates from the well-studied pharmacology of the structurally similar local anesthetic, Lidocaine, to provide a robust framework for understanding its mechanism of action.

Introduction

Trimecaine is a versatile therapeutic agent employed for local anesthesia and the management of ventricular arrhythmias.[1][2] Its chemical structure, featuring an aromatic ring linked to a tertiary amine by an amide bond, is characteristic of the amino-amide class of local anesthetics. This structural motif is crucial for its interaction with its primary molecular target, the voltage-gated sodium channel. By reversibly binding to these channels, Trimecaine effectively interrupts the transmission of nerve impulses, leading to a loss of sensation in the targeted area.[3]

Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action of Trimecaine is the inhibition of voltage-gated sodium channels (Nav).[3][4] These transmembrane proteins are essential for the rising phase of the action potential in neurons and other excitable cells.[5]

State-Dependent Binding

Local anesthetics like Trimecaine exhibit a state-dependent affinity for sodium channels, meaning their binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).[1] Trimecaine binds with the highest affinity to the open and inactivated states of the sodium channel and with lower affinity to the resting state.[1][6] This "use-dependent" or "phasic" block is a key feature of its mechanism. In rapidly firing neurons, where channels frequently cycle through the open and inactivated states, the blocking effect of Trimecaine is enhanced.[7]

The Modulated Receptor Hypothesis

The interaction between Trimecaine and sodium channels can be explained by the modulated receptor hypothesis. This model posits that the local anesthetic molecule binds to a specific receptor site within the pore of the sodium channel.[6] The affinity of this receptor for the drug is "modulated" by the conformational state of the channel. The binding of Trimecaine stabilizes the inactivated state of the channel, prolonging the refractory period and further reducing neuronal excitability.

Molecular Binding Site

The binding site for local anesthetics is located within the S6 transmembrane segments of domains I, III, and IV of the sodium channel α-subunit.[6] Specific amino acid residues, particularly phenylalanine and tyrosine, are critical for the interaction with the aromatic ring of the anesthetic molecule.[6] The tertiary amine portion of Trimecaine is thought to interact with the inner pore of the channel.

Signaling Pathway

The blockade of voltage-gated sodium channels by Trimecaine initiates a cascade of events that ultimately leads to the inhibition of nerve impulse propagation.

Quantitative Data

To provide a framework for understanding the expected potency of Trimecaine, the following table summarizes reported IC50 values for the structurally similar local anesthetic, Lidocaine, on various sodium channel subtypes. It is important to note that these values can vary depending on the experimental conditions, such as the holding potential of the cell membrane.[8]

| Ion Channel Subtype | Lidocaine IC50 (µM) | Reference(s) |

| Voltage-Gated Sodium Channels (Nav) | ||

| hNav1.5 (cardiac) | 212 - 887 (tonic block) | [9] |

| hNav1.5 (cardiac) | 5 - 20 (high-affinity block) | [10] |

| rNav1.2 (brain) | ~200 | [6] |

| hNav1.7 (peripheral nerve) | 148 | [8] |

| Voltage-Gated Potassium Channels (Kv) | ||

| SK2 | 77.8 | [8] |

| Kv3.1 | 607 | [8] |

| Kv1.1 | 4550 | [8] |

Off-Target Effects: Interaction with Other Ion Channels

While the primary target of Trimecaine is the voltage-gated sodium channel, like other local anesthetics, it may also interact with other ion channels, particularly at higher concentrations. These off-target effects can contribute to both its therapeutic profile and potential side effects.

-

Potassium Channels (Kv): Blockade of potassium channels by local anesthetics can prolong the action potential duration.[11][12] Specific data on Trimecaine's effects on Kv channel subtypes is scarce.[8]

-

Calcium Channels (Cav): Inhibition of calcium channels by local anesthetics can influence cardiovascular and neurological functions.[8] The effects of Trimecaine on specific Cav channel subtypes have not been well-characterized.[8]

Experimental Protocols for Elucidating the Mechanism of Action

The gold-standard technique for characterizing the interaction of a compound with specific ion channel subtypes is patch-clamp electrophysiology .[8][13] This method allows for the direct measurement of ion flow through single or whole-cell channels.

Whole-Cell Patch-Clamp Protocol

This protocol outlines a typical workflow for assessing the inhibitory effects of a local anesthetic on a specific ion channel subtype heterologously expressed in a cell line (e.g., HEK293 cells).

I. Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Transfect cells with a plasmid encoding the specific ion channel subtype of interest (e.g., Nav1.5).

-

Plate transfected cells onto glass coverslips for recording 24-48 hours post-transfection.

II. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[8]

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).[13]

-

Drug Solutions: Prepare stock solutions of Trimecaine hydrochloride in the external solution at various concentrations.

III. Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Under visual control, approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -120 mV) where most channels are in the resting state.

IV. Voltage-Clamp Protocols:

-

Tonic Block: Apply a depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to measure the block of channels from the resting state.

-

Use-Dependent (Phasic) Block: Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) to assess the block of channels during repetitive firing.

-

Steady-State Inactivation: Apply a series of pre-pulses to various potentials before a test pulse to determine the voltage-dependence of inactivation and any shifts induced by the drug.

V. Data Analysis:

-

Record the peak ionic currents in the absence and presence of different concentrations of Trimecaine.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

-

Analyze the kinetics of block and unblock to further characterize the drug-channel interaction.

Experimental Workflow Diagram

Conclusion

The mechanism of action of this compound (Trimecaine hydrochloride) is primarily defined by its state- and use-dependent blockade of voltage-gated sodium channels. This interaction prevents the propagation of action potentials, thereby producing local anesthesia and exerting antiarrhythmic effects. While the qualitative aspects of its mechanism are well-understood and analogous to other amide-type local anesthetics like Lidocaine, there is a notable lack of specific quantitative data, such as IC50 values for different ion channel subtypes. The experimental protocols detailed in this guide, particularly whole-cell patch-clamp electrophysiology, provide a clear roadmap for future research to fully elucidate the pharmacological profile of Trimecaine. Such studies are essential for a more precise understanding of its selectivity and for the continued development of safer and more effective local anesthetics and antiarrhythmic drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Trimecaine - Wikipedia [en.wikipedia.org]

- 3. biosynth.com [biosynth.com]

- 4. Selective block of late Na+ current by local anaesthetics in rat large sensory neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Possibility of using trimecaine for the treatment of cardiac rhythm disorders in myocardial infarct] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 7. Potassium channel blockers potentiate impulse inhibition by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 12. Potassium channel blocker - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diethylamino)-N-mesitylacetamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Diethylamino)-N-mesitylacetamide hydrochloride. This document outlines a detailed synthetic pathway, purification methods, and a complete analytical characterization of the target compound. The experimental protocols are presented with clarity to ensure reproducibility, and all quantitative data is summarized in structured tables for ease of comparison.

Synthesis Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the acylation of mesitylamine with chloroacetyl chloride to form the intermediate, 2-chloro-N-mesitylacetamide. The subsequent step is a nucleophilic substitution reaction where the chloro-intermediate reacts with diethylamine to yield the free base, 2-(Diethylamino)-N-mesitylacetamide. Finally, the free base is converted to its hydrochloride salt for improved stability and handling.

Experimental Protocols

Synthesis of 2-chloro-N-mesitylacetamide (Intermediate)

Materials:

-

Mesitylamine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve mesitylamine in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the solution with stirring.

-

Add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-chloro-N-mesitylacetamide as a white solid.

Synthesis of 2-(Diethylamino)-N-mesitylacetamide

Materials:

-

2-chloro-N-mesitylacetamide (1.0 eq)

-

Diethylamine (2.5 eq)

-

Acetonitrile

-

Potassium carbonate (1.5 eq)

Procedure:

-

In a sealed vessel, dissolve 2-chloro-N-mesitylacetamide in acetonitrile.

-

Add potassium carbonate and diethylamine to the solution.

-

Heat the reaction mixture to 60 °C and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(Diethylamino)-N-mesitylacetamide.

Formation of this compound

Materials:

-

Crude 2-(Diethylamino)-N-mesitylacetamide

-

Diethyl ether

-

Hydrochloric acid (2M in diethyl ether)

Procedure:

-

Dissolve the crude 2-(Diethylamino)-N-mesitylacetamide in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the resulting white precipitate and wash with cold diethyl ether.

-

Dry the solid under vacuum to yield this compound.

Characterization Data

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₅ClN₂O |

| Molecular Weight | 284.82 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 136-137 °C[1] |

| Solubility | Soluble in water and ethanol |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is a crucial tool for confirming the structure of the synthesized compound. The expected chemical shifts are detailed in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | t | 6H | -N(CH₂CH₃ )₂ |

| ~2.2 | s | 9H | Mesityl-CH₃ |

| ~3.1 | q | 4H | -N(CH₂ CH₃)₂ |

| ~3.5 | s | 2H | -CO-CH₂ -N |

| ~6.9 | s | 2H | Aromatic-H |

| ~9.5 | br s | 1H | -NH-CO |

| ~11.0 | br s | 1H | H Cl |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~12 | -N(CH₂CH₃ )₂ |

| ~20 | Mesityl-CH₃ |

| ~48 | -N(CH₂ CH₃)₂ |

| ~58 | -CO-CH₂ -N |

| ~129 | Aromatic C -H |

| ~135 | Aromatic C -CH₃ |

| ~138 | Aromatic C -NH |

| ~168 | C =O |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum helps in identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch (amide) |

| ~2970 | Medium | C-H Stretch (aliphatic) |

| ~1660 | Strong | C=O Stretch (amide I) |

| ~1540 | Strong | N-H Bend (amide II) |

| ~1200 | Medium | C-N Stretch |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

| m/z | Assignment |

| 284.82 | [M+H]⁺ (Monoisotopic mass of the free base) |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the purity and identity of the final compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined protocols and expected analytical data will be a valuable resource for researchers in the fields of medicinal chemistry and drug development. Adherence to these methodologies should yield a high-purity compound suitable for further investigation.

References

Technical Guide: Physicochemical Properties of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)-N-mesitylacetamide hydrochloride, also known by its non-proprietary name Trimecaine hydrochloride and trade names such as Mesocaine, is a local anesthetic of the amide type.[1][2] Structurally similar to lidocaine, it is utilized for various anesthetic procedures and as a cardiac antiarrhythmic agent.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Trimecaine hydrochloride, essential for its application in research, formulation development, and clinical practice. All quantitative data is presented in structured tables, and detailed experimental protocols for the determination of these properties are provided.

Chemical Identity and Structure

-

IUPAC Name: 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride

-

Synonyms: Trimecaine hydrochloride, Mesocaine, Mesocain, 2-(Diethylamino)-N-(2,4,6-trimethylphenyl)acetamide monohydrochloride[3][4]

-

Chemical Structure:

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 284.82 g/mol | [2][4] |

| Melting Point | 136-137 °C | [3] |

| Boiling Point | Decomposes before boiling (as a salt). The free base has a boiling point of 187 °C at 6 mmHg. | |

| Solubility | Readily soluble in water and ethanol. | [1] |

| pKa | Estimated to be approximately 7.7-7.8 (based on the structurally similar lidocaine hydrochloride).[5][6] | [5][6] |

| LogP (XLogP3) | 4.34360 (calculated) | [3] |

| Polar Surface Area (PSA) | 35.83 Ų | [3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid, water-soluble active pharmaceutical ingredient (API) like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

-

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slower at approximately 1-2 °C per minute near the expected melting point).

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.

-

The recorded range between the onset and completion of melting constitutes the melting point range of the substance.

-

Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, which is a fundamental parameter for formulation development.

-

Apparatus:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or orbital shaker

-

pH meter

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

-

Procedure:

-

An excess amount of this compound is added to a series of vials containing a known volume of the desired solvent (e.g., purified water, ethanol, phosphate-buffered saline at various pH values).

-

The vials are sealed and placed in a constant temperature shaker bath (typically at 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

-

Aliquots of the supernatant are carefully removed and centrifuged to separate any remaining suspended particles.

-

The clear supernatant is then diluted with a suitable solvent, and the concentration of the dissolved compound is quantified using a validated HPLC method.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Trimecaine, the pKa of its conjugate acid is determined.

-

Apparatus:

-

Potentiometer (pH meter) with a suitable electrode

-

Automated titrator or a burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of purified water.

-

The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point on the titration curve.

-

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4)

-

-

Procedure:

-

n-Octanol and the aqueous phase are mutually saturated by shaking them together for 24 hours, followed by separation.

-

A known amount of this compound is dissolved in the aqueous phase.

-

A known volume of this aqueous solution is mixed with a known volume of the n-octanol in a separatory funnel or centrifuge tube.

-

The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

-

Mechanism of Action and Visualization

As a local anesthetic, this compound functions by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.

Signaling Pathway

The primary mechanism of action involves the reversible binding of the protonated form of the molecule to the intracellular side of the voltage-gated sodium channels. This binding stabilizes the channels in their inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential. Consequently, the transmission of pain signals from the peripheral nerves to the central nervous system is blocked.

Caption: Mechanism of action of Trimecaine hydrochloride.

Experimental Workflow for Physicochemical Characterization

The logical flow for the comprehensive physicochemical characterization of this compound is depicted in the following workflow diagram.

Caption: Experimental workflow for physicochemical characterization.

References

An In-depth Technical Guide to the Solubility of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, a critical physicochemical property for its development as a pharmaceutical agent. This document outlines its solubility in a range of common solvents at various temperatures, presents a detailed experimental protocol for determining thermodynamic solubility using the shake-flask method coupled with HPLC-UV analysis, and explores the key factors influencing its dissolution. The information herein is intended to support researchers and professionals in the fields of drug discovery, formulation development, and process chemistry.

Introduction

This compound, commonly known as Lidocaine hydrochloride, is a widely used local anesthetic and antiarrhythmic drug. Its efficacy and bioavailability are intrinsically linked to its solubility, which governs its dissolution rate and subsequent absorption. A thorough understanding of its solubility profile in various solvent systems is paramount for the rational design of dosage forms, optimization of purification processes, and ensuring consistent product performance.

This guide distinguishes between two key types of solubility:

-

Kinetic Solubility: The concentration of a compound at the moment of precipitation from a solution initially prepared with a high concentration of a water-miscible organic solvent (e.g., DMSO) upon dilution with an aqueous medium. It is a high-throughput screening method often used in early drug discovery.[1][2]

-

Thermodynamic (or Equilibrium) Solubility: The concentration of a solute in a saturated solution in equilibrium with the solid phase at a given temperature and pressure.[1] This is the true solubility of a compound and is crucial for formulation and development.

This document will focus on the thermodynamic solubility of this compound.

Quantitative Solubility Data

The thermodynamic solubility of this compound has been experimentally determined in eight pure solvents at temperatures ranging from 291.15 K to 331.15 K. The data, presented in grams of solute per 100 grams of solvent ( g/100g ), are summarized in the table below. This information is critical for solvent selection in processes such as crystallization, purification, and formulation.

| Temperature (K) | Water | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Acetone | Methyl Acetate |

| 291.15 | 71.45 | 25.18 | 15.32 | 11.89 | 8.12 | 6.45 | 0.35 | 0.21 |

| 296.15 | 73.28 | 27.56 | 17.01 | 13.25 | 9.08 | 7.23 | 0.42 | 0.26 |

| 301.15 | 75.15 | 30.12 | 18.85 | 14.73 | 10.15 | 8.09 | 0.51 | 0.32 |

| 306.15 | 77.08 | 32.89 | 20.84 | 16.35 | 11.32 | 9.04 | 0.61 | 0.39 |

| 311.15 | 79.05 | 35.88 | 23.01 | 18.12 | 12.61 | 10.08 | 0.73 | 0.47 |

| 316.15 | 81.08 | 39.12 | 25.38 | 20.06 | 14.03 | 11.23 | 0.87 | 0.56 |

| 321.15 | 83.17 | 42.63 | 27.96 | 22.18 | 15.58 | 12.49 | 1.03 | 0.67 |

| 326.15 | 85.32 | 46.45 | 30.78 | 24.51 | 17.28 | 13.88 | 1.22 | 0.80 |

| 331.15 | 87.53 | 50.61 | 33.86 | 27.06 | 19.14 | 15.41 | 1.44 | 0.95 |

Data adapted from Wang et al., Journal of Molecular Liquids, 2018, 265, 442-449.

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of this compound.[3][4]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Mobile phase for HPLC (e.g., acetonitrile/water with a suitable buffer)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The concentration of the dissolved solid should not change over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Sample Analysis (HPLC-UV):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak area at the wavelength of maximum absorbance.

-

Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

-

Data Analysis:

-

Determine the concentration of the diluted samples using the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/100g ).

-

Visualization of Methodologies

4.1. Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

4.2. Factors Influencing Solubility

The solubility of a compound is a complex property influenced by several interrelated factors. The diagram below illustrates the logical relationships between these key factors.

Conclusion

The solubility of this compound is a critical parameter that influences its pharmaceutical development. This technical guide has provided quantitative solubility data in a range of solvents and a detailed experimental protocol for its determination. The presented information and methodologies are intended to be a valuable resource for scientists and researchers, enabling informed decisions in formulation design, process development, and analytical method development for this important active pharmaceutical ingredient.

References

A Comprehensive Spectroscopic Guide to 2-(Diethylamino)-N-mesitylacetamide Hydrochloride (Lidocaine HCl)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Diethylamino)-N-mesitylacetamide hydrochloride, a widely used local anesthetic commonly known as Lidocaine Hydrochloride.[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a comprehensive characterization of the molecule. Beyond presenting raw data, this guide explains the causality behind experimental choices, offers detailed protocols for data acquisition, and integrates the findings from each technique to unequivocally confirm the structure and identity of the compound.

Introduction: The Significance of Lidocaine Hydrochloride

Lidocaine, first synthesized in 1943, is an amide-type local anesthetic and a class-Ib antiarrhythmic drug.[3][4] Its principal mechanism of action involves blocking voltage-gated sodium channels in the neuronal cell membrane, which inhibits the initiation and conduction of nerve impulses, resulting in a local anesthetic effect.[3][5] Given its critical role in medical procedures ranging from minor dental work to surgical anesthesia, the stringent verification of its identity, purity, and stability is paramount.[1][2]

Spectroscopic techniques are the cornerstone of modern pharmaceutical analysis. They provide an unambiguous "fingerprint" of a molecule, allowing for structural elucidation, quality control, and detection of impurities or degradation products. This guide serves as a practical reference for the interpretation of Lidocaine HCl's spectroscopic profile.

Molecular Structure and Chemical Properties

Lidocaine HCl is the hydrochloride salt of the monocarboxylic acid amide resulting from the formal condensation of N,N-diethylglycine with 2,6-dimethylaniline.[3] The addition of hydrochloric acid protonates the tertiary amine, rendering the molecule highly soluble in water.[6]

-

IUPAC Name: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride

-

Molecular Formula: C₁₄H₂₃ClN₂O[5]

-

Molecular Weight: 270.8 g/mol (hydrochloride salt)

Below is the chemical structure of the protonated form of Lidocaine as it exists in the hydrochloride salt.

Caption: Molecular Structure of this compound.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The general workflow for the analysis of a pharmaceutical compound like Lidocaine HCl is depicted below.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Lidocaine HCl, both ¹H and ¹³C NMR are essential.

Expertise & Experience: Experimental Choices The choice of solvent is critical. While the free base of lidocaine is soluble in CDCl₃, the hydrochloride salt has better solubility in more polar solvents like DMSO-d₆ or D₂O.[3][7] Using DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons, such as the N-H protons of the amide and the protonated amine, which would be lost in D₂O.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: ¹H NMR Peak Assignments for Lidocaine HCl (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.1 | Singlet (broad) | 1H | Amide N-H |

| ~9.8 | Singlet (broad) | 1H | Diethylammonium N⁺-H |

| 7.15 - 7.05 | Multiplet | 3H | Aromatic C-H |

| ~4.2 | Singlet | 2H | -CO-CH₂ -N⁺- |

| ~3.2 | Quartet | 4H | -N⁺-(CH₂ CH₃)₂ |

| ~2.2 | Singlet | 6H | Aromatic -CH₃ |

| ~1.2 | Triplet | 6H | -N⁺-(CH₂CH₃ )₂ |

Note: Chemical shifts are approximate and can vary based on concentration and instrument. Data synthesized from typical values for similar structures and available spectra.[7]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment (e.g., sp², sp³, carbonyl).

Table 2: ¹³C NMR Peak Assignments for Lidocaine HCl (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 163.7 | Amide C =O |

| 135.7 | Aromatic C -CH₃ |

| 132.7 | Aromatic C -NH |

| 128.2 | Aromatic C -H |

| 52.7 | -CO-C H₂-N⁺- |

| 49.7 | -N⁺-(C H₂CH₃)₂ |

| 18.2 | Aromatic -C H₃ |

| 9.4 | -N⁺-(CH₂C H₃)₂ |

Note: Data corresponds to previously reported values.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of Lidocaine HCl and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

Acquisition (¹H):

-

Acquire a standard one-dimensional ¹H spectrum using a 400 MHz or higher field spectrometer.[8]

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

-

Acquisition (¹³C):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of ~220 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H) or an internal standard like TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expertise & Experience: Experimental Choices For a solid sample like Lidocaine HCl, the Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable alternative to the traditional KBr pellet method. ATR requires minimal sample preparation and provides high-quality spectra.

IR Spectroscopy Data

The IR spectrum of Lidocaine HCl shows characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for Lidocaine HCl

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3450, 3382 | N-H Stretching | Secondary Amide (N-H) and Amine Salt (N⁺-H) |

| ~2900 | C-H Stretching | Aromatic and Aliphatic C-H |

| ~1655 | C=O Stretching | Amide I band (Carbonyl) |

| ~1542 | N-H Bending | Amide II band |

| ~1471 | C-C Stretching | Aromatic Ring |

Data synthesized from multiple sources.[9][10][11]

Experimental Protocol: FTIR-ATR Data Acquisition

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount (a few milligrams) of the solid Lidocaine HCl powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) can be used to fragment the molecule and gain structural information.

Expertise & Experience: Experimental Choices Electrospray Ionization (ESI) is the preferred method for a pre-charged, polar molecule like Lidocaine HCl. It is a soft ionization technique that typically yields the protonated molecular ion of the free base, [M+H]⁺, with minimal fragmentation in the source. The molecular ion can then be selected and fragmented in the collision cell to produce a characteristic product ion spectrum.

Mass Spectrometry Data

The mass spectrum of Lidocaine is dominated by a highly characteristic fragmentation pattern.

Table 4: Key Ions in the ESI-MS/MS Spectrum of Lidocaine

| m/z Value | Ion Identity | Description |

|---|---|---|

| 235.18 | [M+H]⁺ | Precursor Ion (protonated free base) |

| 86.10 | [C₅H₁₂N]⁺ | Base Peak ; Product Ion |

Note: The molecular formula of the free base is C₁₄H₂₂N₂O, with a monoisotopic mass of 234.17 Da. The protonated molecule [C₁₄H₂₃N₂O]⁺ has a calculated m/z of 235.18.[3]

The most significant fragmentation involves the cleavage of the amide bond, leading to the formation of the stable diethylaminomethyl cation at m/z 86 .[12] This fragment is diagnostic for Lidocaine and its metabolites.[12][13]

Caption: Proposed ESI-MS/MS fragmentation of Lidocaine.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of Lidocaine HCl (approx. 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps promote ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Tuning: Operate the mass spectrometer in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the [M+H]⁺ ion at m/z 235.

-

MS Scan (Full Scan): Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to confirm the presence and purity of the precursor ion.

-

MS/MS Scan (Product Ion Scan):

-

Set the first quadrupole (Q1) to isolate the precursor ion (m/z 235).

-

Introduce a collision gas (e.g., argon) into the collision cell (q2) and apply collision energy to induce fragmentation.

-

Scan the third quadrupole (Q3) to detect the resulting product ions.

-

Integrated Spectroscopic Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound.

-

NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the connectivity of the diethylamino, acetamide, and 2,6-dimethylphenyl moieties.

-

IR spectroscopy confirms the presence of key functional groups, including the secondary amide, the aromatic ring, and the amine salt.

-

Mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern, dominated by the m/z 86 ion, which serves as a diagnostic fingerprint for the diethylaminoethyl portion of the molecule.

Together, these techniques form a self-validating system that is essential for the quality control and regulatory approval of Lidocaine HCl in pharmaceutical applications.

References

- 1. azom.com [azom.com]

- 2. cerritos.edu [cerritos.edu]

- 3. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ccsenet.org [ccsenet.org]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0014426) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. thomastobin.com [thomastobin.com]

- 13. researchgate.net [researchgate.net]

Crystal Structure of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, a compound commonly known as Trimecaine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed crystallographic data, experimental protocols for its synthesis and crystal growth, and a workflow for its structural determination.

Core Crystallographic Data

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in a rhombic space group. The key crystallographic parameters are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Chemical Formula | C₁₅H₂₄N₂O · HCl · H₂O |

| Molecular Weight | 302.84 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pcca |

| Unit Cell Dimensions | a = 28.599(5) Å |

| b = 11.190(2) Å | |

| c = 10.573(2) Å | |

| Volume | 3377.9(1) ų |

| Z | 8 |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis of the compound, growth of high-quality single crystals, and subsequent analysis by X-ray diffraction.

Synthesis of this compound

The synthesis of Trimecaine hydrochloride is a two-step process.[1] The first step is the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride to form an intermediate, α-chloro-2,4,6-trimethylacetanilide.[2] The subsequent step involves the amination of this intermediate with diethylamine to yield the final product.[2]

Step 1: Synthesis of α-chloro-2,4,6-trimethylacetanilide [2]

-

Dissolve 2,4,6-trimethylaniline in glacial acetic acid in a suitable reaction vessel.

-

Slowly add chloroacetyl chloride to the solution while maintaining the temperature between 40-50°C.

-

After the addition is complete, continue heating the mixture for a short period to ensure the reaction reaches completion.

-

Cool the reaction mixture.

-

Precipitate the product by adding a solution of sodium acetate in water.

-

Collect the α-chloro-2,4,6-trimethylacetanilide precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with water to remove any residual acetic acid.

Step 2: Synthesis of 2-(Diethylamino)-N-mesitylacetamide (Trimecaine Base) [2]

-

Dissolve the α-chloro-2,4,6-trimethylacetanilide from the previous step in a non-polar solvent such as toluene.

-

Add an excess of diethylamine to the solution.

-

Reflux the mixture for several hours.

-

After the reaction is complete, cool the mixture and wash it with water to remove unreacted diethylamine.

-

Extract the Trimecaine base into an acidic aqueous solution.

-

Make the aqueous solution basic to precipitate the Trimecaine base.

-

Collect the precipitate and recrystallize it from a suitable solvent to obtain pure Trimecaine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified Trimecaine base in a suitable solvent like methanol.[1]

-

Adjust the pH of the solution to a range of 1-2 using hydrochloric acid to ensure complete salt formation.[1]

-

Induce crystallization by adding a less polar solvent such as acetone.[1]

-

Cool the solution (e.g., to 0°C or below) for a sufficient period (e.g., 2 hours) to maximize the crystal yield.[1]

-

Collect the resulting white crystalline powder of Trimecaine hydrochloride by filtration.[1]

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation.[3]

-

Dissolve 0.2 mmol of this compound monohydrate in a mixture of 10 mL of ethanol and 20 mL of water.[3][4]

-

Allow the solution to stand at room temperature for slow evaporation.[4]

-

Transparent crystals suitable for X-ray measurements will form after approximately 4 days.[3][4]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.[3]

-

A suitable single crystal with dimensions of approximately 0.20 mm × 0.20 mm × 0.25 mm is selected.[3]

-

The crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected using a diffractometer.

-

The structure is solved and refined using crystallographic software, such as SHELXS97.[3] The positions of the tin, chlorine, carbon, oxygen, and nitrogen atoms can be located from the E-map and subsequent Fourier maps, while hydrogen atoms can be located from a difference Fourier map.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.

References

Navigating the Biological Fate of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride: An In-depth Technical Guide to its Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, commonly known as lidocaine hydrochloride, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development and application in both veterinary and human medicine. This document synthesizes available data, presents it in a structured format, and offers detailed experimental methodologies to aid in the design and interpretation of future studies.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of lidocaine hydrochloride observed in different animal species and under various experimental conditions. These values provide a comparative snapshot of the compound's behavior across species.

Table 1: Pharmacokinetic Parameters of Lidocaine in Dogs

| Parameter | Intravenous (IV) Administration (6 mg/kg bw) | Intramuscular (IM) Administration | Paravertebral Block (with Adrenaline) | Paravertebral Block (without Adrenaline) |

| Mean Elimination Rate Constant (k_el) | 0.786 h⁻¹[1] | - | - | - |

| Mean Specific Clearance (Cl) | 2.4 L/kg/h[1] | - | - | - |

| Mean Absorption Rate Constant (k_a) | - | 7.74 h⁻¹[1] | - | - |

| Bioavailability (F) | - | 91.9%[1] | - | - |

| Peak Plasma Concentration (Cmax) | - | - | Decreased by ~60%[2][3] | - |

| Fast Zero-Order Absorption Rate | - | - | Decreased by 50%[2][3] | - |

| Slow Zero-Order Absorption Rate | - | - | Decreased by 90%[2][3] | - |

Table 2: Pharmacokinetic Parameters of Lidocaine in Horses (Palmar Digital Nerve Block with Epinephrine, 20 mg/horse)

| Parameter | Value |

| Time to Maximal Concentration (Tmax) | 0.26 h (median)[4] |

| Terminal Half-life (t½) | 3.78 h (mean)[4] |

| Absorption Rate (Ka) | 1.92 h⁻¹[4] |

| Elimination Rate (Kel) | 2.21 h⁻¹[4] |

Table 3: Pharmacokinetic Parameters of Lidocaine in Goat Kids (Subcutaneous Administration)

| Parameter | Value |

| Time to Maximal Concentration (Tmax) | 0.33 ± 0.11 h[5] |

| Peak Plasma Concentration (Cmax) | 2.12 ± 0.81 µg/mL[5] |

| Elimination Half-life (t½λz) of Lidocaine | 1.71 ± 0.51 h[5] |

| Elimination Half-life (t½λz) of MGX (metabolite) | 3.19 ± 1.21 h[5] |

Table 4: Pharmacokinetic Parameters of Lidocaine in Other Species

| Species | Route of Administration | Key Findings |

| Guinea Pigs | 10 mg/kg bw (route not stated) | Rapidly crosses the placenta with high concentrations in fetal liver, heart, and brain.[1] |

| Pregnant Ewes | IV injection (4-5 mg/kg bw) | Greater volume of central compartment and volume of distribution at steady state compared to non-pregnant ewes. No significant difference in elimination half-lives.[1] |

| Rats | - | Metabolism and excretion are species-dependent.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the protocols employed in the cited research.

Canine Paravertebral Brachial Plexus Block Study

-

Objective: To quantify the impact of adrenaline on the pharmacokinetics of perineurally-injected lidocaine in dogs.[2]

-

Study Design: A prospective, randomized, blinded crossover study was conducted.[2]

-

Animals: Dogs were subjected to a paravertebral brachial plexus block.[2]

-

Drug Administration:

-

Treatment 1: Lidocaine hydrochloride (20 mg/mL) diluted with sterile physiological saline (1:1).[3]

-

Treatment 2: Lidocaine hydrochloride (20 mg/mL) combined with adrenaline (0.01 mg/mL), diluted with sterile physiological saline (1:1).[3]

-

A total dose of 6 mg/kg per dog was administered, with 2 mg/kg of lidocaine per nerve root.[3]

-

-

Sample Collection: Blood samples were collected over a period of 180 minutes following the block.[2]

-

Analytical Method: A one-compartment disposition model with two successive zero-order absorption processes was used to fit the experimental data.[2][3]

Equine Palmar Digital Nerve Block Study

-

Objective: To describe the serum and urine concentrations and pharmacokinetics of lidocaine and its metabolites following administration with epinephrine as a palmar digital nerve block in horses.[4]

-

Animals: Twelve horses were used in the study.[4]

-

Drug Administration: A single administration of 1 mL of 2% lidocaine HCl (20 mg/horse) with epinephrine 1:100,000 was delivered over the palmar digital nerve.[4]

-

Sample Collection:

-

Analytical Method: Lidocaine and metabolite concentrations were determined using liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic analysis was performed using non-compartmental and compartmental analysis.[4]

Goat Kid Toxicity and Pharmacokinetic Study

-

Objective: To determine the convulsant plasma concentrations and pharmacokinetic parameters of lidocaine hydrochloride to recommend a safe dose for disbudding in goat kids.[5]

-

Drug Administration:

-

Sample Collection: Plasma samples were collected to measure lidocaine and its metabolite, monoethylglycinexylidide (MGX).[5]

-

Analytical Method: Plasma concentrations of lidocaine and MGX were quantified using liquid chromatography-mass spectrometry (LC-MS).[5]

Visualizing Pharmacokinetic Processes and Workflows

Graphical representations are invaluable for conceptualizing complex biological and experimental processes.

General Pharmacokinetic Pathway of Lidocaine

The following diagram illustrates the principal stages of lidocaine's journey through the body: absorption, distribution, metabolism, and excretion.

Caption: The ADME pathway of lidocaine hydrochloride.

Experimental Workflow for a Typical Animal Pharmacokinetic Study

This diagram outlines the sequential steps involved in conducting a pharmacokinetic study in an animal model, from drug administration to data analysis.

Caption: A generalized workflow for animal pharmacokinetic studies.

Conclusion

The pharmacokinetics of this compound (lidocaine) exhibit considerable variability depending on the animal species, route of administration, and co-administered substances like epinephrine. Metabolism and excretion are notably species-dependent.[1] The data presented herein underscore the importance of conducting species-specific pharmacokinetic studies to establish safe and effective dosing regimens. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers engaged in the preclinical evaluation of this and similar compounds.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs | PLOS One [journals.plos.org]

- 4. Pharmacokinetics and metabolism of lidocaine HCl 2% with epinephrine in horses following a palmar digital nerve block [escholarship.org]

- 5. Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids [mdpi.com]

In Vitro Effects of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride on Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, commonly known as Lidocaine hydrochloride, on voltage-gated sodium channels. Lidocaine is a well-established local anesthetic and a class Ib antiarrhythmic agent that exerts its primary mechanism of action through the blockade of these channels.[1][2] This document collates quantitative data from various studies, details common experimental protocols, and presents visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

Lidocaine is a sodium channel blocker that exhibits state-dependent and use-dependent inhibition.[3][4][5] This means its ability to block the channel is influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.[3][4] The drug preferentially binds to the open and inactivated states of the sodium channel, with a much lower affinity for the resting state.[1][3] This characteristic is central to its therapeutic effects, as it allows for selective inhibition of rapidly firing neurons, such as those involved in pain signaling or cardiac arrhythmias, while having a lesser effect on normally active cells.[6]

The interaction of lidocaine with the sodium channel is complex and involves binding to a receptor site within the inner pore of the channel.[7] This binding is voltage-dependent, with depolarization favoring a higher affinity state for the drug.[3] The "modulated-receptor hypothesis" and the "guarded-receptor hypothesis" are two prominent models that explain the molecular basis of lidocaine's action, both emphasizing the dynamic interaction between the drug and the changing conformations of the sodium channel.[3][4]

Quantitative Data on Sodium Channel Inhibition

The inhibitory potency of lidocaine, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the sodium channel subtype, the holding membrane potential, and the specific experimental conditions. The following tables summarize key quantitative data from in vitro studies.

| Ion Channel Subtype | Cell Type | Holding Potential (mV) | Lidocaine Concentration | IC50 | Reference |

| hNaV1.5 | HEK293 | -120 | 0.3 - 1000 µM | 775.6 ± 37.1 µM | [8] |

| hNaV1.5 | HEK293 | -90 | 0.3 - 1000 µM | 18.4 ± 2.6 µM | [8] |

| hNaV1.5 (automated patch-clamp) | HEK293 | -120 | Not Specified | 578.7 ± 74.3 µM | [8] |

| hNaV1.5 (automated patch-clamp) | HEK293 | -90 | Not Specified | 17.9 ± 2.0 µM | [8] |

| Adult NaV1.5 (aNaV1.5) | HEK-293 | -80 | Not Specified | 20[9] µM | [2] |

| Neonatal NaV1.5 (nNaV1.5) | HEK-293 | -80 | Not Specified | 17[10] µM | [2] |

| TTX-resistant (TTX-r) Na+ currents | Rat DRG Neurons | Not Specified | Not Specified | 210 µmol/l (tonic block) | [6] |

| TTX-resistant (TTX-r) Na+ currents (inactivated state) | Rat DRG Neurons | Not Specified | Not Specified | 60 µmol/l | [6] |

| TTX-sensitive (TTX-s) Na+ currents | Rat DRG Neurons | Not Specified | Not Specified | 42 µmol/l (tonic block) | [6] |

| NaV1.7 Pulse Protocol Condition | IC50 (Component 1) | IC50 (Component 2) | Reference |

| -100 mV pulse for 10 s | 1.1 ± 0.3 µM | 1100 ± 400 µM | [11] |

| -50 mV pulse for 10 s | 0.8 ± 0.2 µM | 1100 ± 300 µM | [11] |

| 0 mV pulse for 10 s | 0.9 ± 0.2 µM | 1300 ± 400 µM | [11] |

Experimental Protocols

The primary technique for investigating the in vitro effects of lidocaine on sodium channels is the patch-clamp technique , particularly in the whole-cell configuration.[2][5] This method allows for the precise control of the membrane potential and the recording of ionic currents through the sodium channels of a single cell.

Cell Preparation

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are commonly used for heterologous expression of specific sodium channel subtypes (e.g., NaV1.5, NaV1.7).[2][4] This allows for the study of lidocaine's effects on a homogenous population of a specific channel isoform.

-

Primary Cells: Dorsal Root Ganglion (DRG) neurons are often used to study lidocaine's effects on native neuronal sodium channels, including both tetrodotoxin-sensitive (TTX-s) and tetrodotoxin-resistant (TTX-r) subtypes.[6] Cardiac myocytes are used for studying effects on cardiac sodium channels.[5]

Electrophysiological Recording

-

Apparatus: A standard patch-clamp rig consists of a microscope, micromanipulators, an amplifier (e.g., EPC10), and data acquisition software (e.g., PatchMaster).[12]

-

Pipettes: Borosilicate glass pipettes are pulled to have a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium and fluoride are used to block potassium and chloride channels, respectively, isolating the sodium current.

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

-

Procedure:

-

A glass micropipette filled with intracellular solution is brought into contact with the cell membrane.

-

Gentle suction is applied to form a high-resistance seal (GΩ seal).

-

A brief, strong suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

The cell's membrane potential is clamped at a holding potential, typically between -80 mV and -120 mV, to ensure the majority of sodium channels are in the resting state.[2][8]

-

Voltage-Clamp Protocols

-

Tonic Block Assessment: To determine the effect of lidocaine on resting channels, depolarizing voltage steps are applied at a low frequency (e.g., every 10-30 seconds) from a hyperpolarized holding potential before and after drug application.

-

Use-Dependent Block Assessment: A train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz) is applied to the cell. The progressive decrease in the sodium current amplitude during the pulse train indicates use-dependent block.[3]

-

State-Dependent Block Assessment (Inactivated State): The affinity of lidocaine for the inactivated state is determined by holding the cell at a more depolarized potential (e.g., -90 mV or -80 mV) where a significant fraction of channels are in the steady-state inactivated state.[2][8] The IC50 for block is then measured at this potential.

Visualizations

Signaling and Interaction Pathways

Caption: State-dependent binding of Lidocaine to voltage-gated sodium channels.

Experimental Workflow

Caption: A typical workflow for a whole-cell patch-clamp experiment studying Lidocaine.

References

- 1. Characterization of Specific Roles of Sodium Channel Subtypes in Regional Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]

- 5. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 12. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

The Evolution of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride as a Multifaceted Research Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diethylamino)-N-mesitylacetamide hydrochloride, commonly known as Trimecaine or Mesocaine, has a rich history that extends beyond its well-established clinical use as a local anesthetic and antiarrhythmic agent. This technical guide provides a comprehensive overview of the historical development of Trimecaine as a versatile research tool. We delve into its synthesis, fundamental mechanism of action on voltage-gated ion channels, and its applications in diverse research fields, including neurophysiology, cardiac electrophysiology, and plant biology. This document serves as a resource for researchers by providing detailed experimental protocols, summarizing key quantitative data, and illustrating complex biological pathways and experimental workflows through detailed diagrams.

Historical Development and Physicochemical Properties

Initially synthesized in the mid-20th century, Trimecaine emerged as a significant amide-class local anesthetic.[1] While its first preparation was reported by Swedish chemist Nils Löfgren in 1946, extensive pharmacological evaluation and clinical application are strongly associated with research from the former Czechoslovakia.[1][2] Chemically, it is (2,4,6-trimethylphenylcarbamoylmethyl)diethylammonium chloride.[1] Trimecaine is a white crystalline powder that is readily soluble in water and ethanol.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1027-14-1 | [4] |

| Molecular Formula | C₁₅H₂₅ClN₂O | [2] |

| Molecular Weight | 284.82 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Solubility | Readily soluble in water and ethanol | [2][3] |

| Storage | 2°C - 8°C in a well-closed container | [4] |

Synthesis

The synthesis of Trimecaine hydrochloride is a two-step process. The first step involves the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride to yield the intermediate, 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. In the second step, this intermediate undergoes N-alkylation with diethylamine to produce the Trimecaine base, which is then treated with hydrochloric acid to form the hydrochloride salt.[5]

Experimental Protocol: Synthesis of Trimecaine Hydrochloride

Step 1: Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide (Intermediate)

-

In a suitable reaction vessel, combine 50 kg of 2,4,6-trimethylaniline with 300 kg of methylene chloride.[5]

-

Add a solution of 45 kg of potassium carbonate in 150 kg of water with stirring.[5]

-

Cool the mixture to 10°C.[5]

-

Slowly add 50 kg of chloroacetyl chloride dropwise, ensuring the temperature is maintained between 10-25°C.[5]

-

After the addition is complete, continue to stir the reaction mixture for a designated period to ensure the reaction goes to completion.

-

Cool the reaction mixture to 0°C to facilitate the crystallization of the intermediate.[6]

-

Collect the precipitate by filtration and dry to obtain the intermediate.[6]

Step 2: Synthesis of Trimecaine Hydrochloride

-

In a separate reaction vessel, dissolve the intermediate in a suitable solvent such as toluene.[6]

-

Add an excess of diethylamine to the solution.[6]

-

Reflux the mixture for several hours.[6]

-

After the reaction is complete, cool the mixture and wash it with water to remove unreacted diethylamine.[1]

-

Extract the Trimecaine base into an acidic aqueous solution.[1]

-

Make the aqueous solution basic to precipitate the Trimecaine base.[1]

-

Collect the precipitate and dissolve it in a suitable solvent like methanol.[5]

-

Adjust the pH of the solution to a range of 1-2 using hydrochloric acid to ensure complete salt formation.[5]

-

Induce crystallization by adding a less polar solvent such as acetone and cooling the solution to 0°C or below.[5]

-

Collect the crystalline Trimecaine hydrochloride by filtration and dry.

Mechanism of Action as a Research Tool

Trimecaine's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV channels), which is the basis for its anesthetic and antiarrhythmic properties.[7][8] This action, however, also makes it a valuable tool for studying the role of these channels in various physiological and pathophysiological processes.

Blockade of Voltage-Gated Sodium Channels

Trimecaine exhibits a state-dependent affinity for NaV channels, preferentially binding to the open and inactivated states over the resting state.[7] This property, known as use-dependent block, means that the degree of inhibition increases with the frequency of channel activation.[8] This makes Trimecaine particularly effective at blocking rapidly firing neurons, a characteristic often associated with pain signals.[8] The binding site for local anesthetics like Trimecaine is located within the inner pore of the sodium channel.[8]

Effects on Other Ion Channels

While the primary target of Trimecaine is NaV channels, research on similar local anesthetics suggests potential effects on other ion channels, which can be an area of investigation for researchers.

-

Potassium (K+) Channels: Local anesthetics can modulate the activity of potassium channels, which are crucial for the repolarization of the cell membrane.[5] Specific data for Trimecaine's effects on K+ channel subtypes is limited, presenting an opportunity for further research.[5]

-

Calcium (Ca2+) Channels: Some local anesthetics have been shown to inhibit certain types of calcium channels, although typically at higher concentrations than those required for sodium channel blockade.[5] The effects of Trimecaine on specific Ca2+ channel subtypes are not well-characterized.[5]

Table 2: Comparative IC50 Values for Local Anesthetics on Voltage-Gated Sodium Channels

| Ion Channel Subtype | Anesthetic | IC50 (µM) | Reference |

| NaV1.5 (cardiac) | Lidocaine | 295 (at -120 mV holding potential) | [5] |

| TTX-sensitive (e.g., NaV1.1, 1.2, 1.3, 1.4, 1.6, 1.7) | Lidocaine | 42 | [5] |

| TTX-resistant (e.g., NaV1.8, 1.9) | Lidocaine | 210 | [5] |

| NaV1.7 | Lidocaine | 450 | [5] |

| NaV1.8 | Lidocaine | 104 | [5] |

| ASIC3 | Tetracaine | 9.96 ± 1.88 mM | [2] |

| NaV1.5 | Flecainide | 5.5 ± 0.8 | [9] |

| NaV1.5 | Mexiletine | 47.0 ± 5.4 | [9] |

| NaV1.5 | Quinidine | 28.9 ± 2.2 | [9] |

Applications in Research

Neurophysiology and Pain Research

As a potent sodium channel blocker, Trimecaine is an invaluable tool for studying the mechanisms of nerve conduction and pain. Researchers can use Trimecaine to:

-

Selectively block nerve impulse transmission in in vitro and in vivo models.

-

Investigate the role of specific sodium channel subtypes in nociception.

-

Study the mechanisms of action of other analgesic compounds.

Cardiac Electrophysiology and Arrhythmia Research

Trimecaine's antiarrhythmic properties make it a useful compound for studying the electrophysiology of the heart.[6][7][10] It can be used to:

-

Induce and study models of cardiac arrhythmias in experimental settings.

-